

Certificate of Analysis for 4-Epianhydrotetracycline hydrochloride certified reference material

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Compound of Interest

Compound Name: 4-Epianhydrotetracycline
hydrochloride

Cat. No.: B607253

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A Comparative Guide to Certified Reference Materials for Tetracycline and Its Impurities

For researchers, scientists, and drug development professionals, the accurate identification and quantification of tetracycline and its related compounds are paramount for ensuring the safety and efficacy of pharmaceutical products. This guide provides a detailed comparison of the certified reference material (CRM) for **4-Epianhydrotetracycline hydrochloride** and its key alternatives, offering insights into their specifications, analytical methodologies, and the chemical relationships between these compounds.

Comparison of Certified Reference Materials

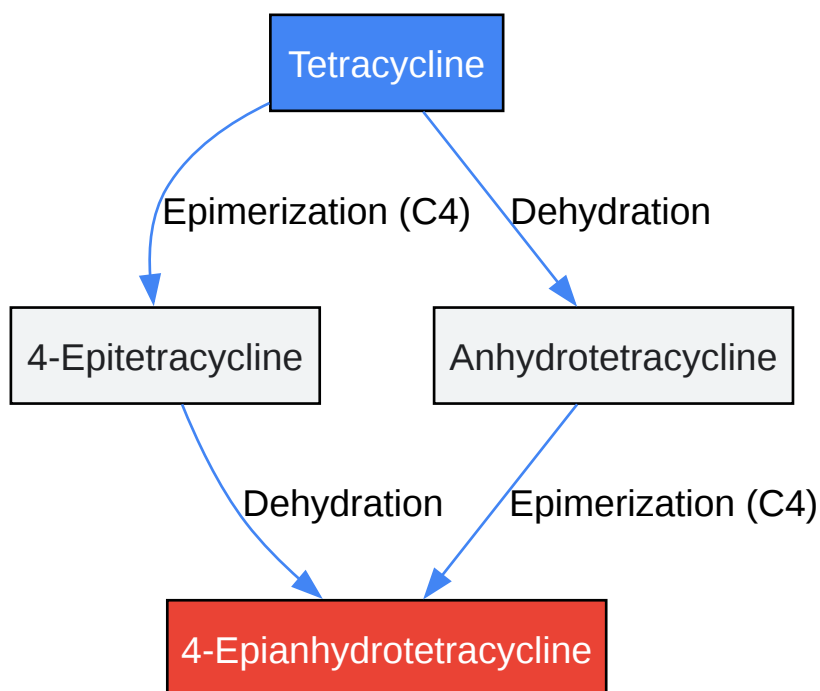
The selection of an appropriate certified reference material is crucial for analytical method validation, quality control, and stability studies. Below is a comparison of **4-Epianhydrotetracycline hydrochloride** CRM with other relevant tetracycline-related reference standards. The data presented is compiled from publicly available information and example Certificates of Analysis. It is important to note that specific values can vary between lots and suppliers.

Certified Reference Material	Supplier Example	Grade	Purity/Assay	Key Impurities Noted	CAS Number
4-Epianhydrotetracycline hydrochloride	USP	Reference Standard	Lot R11400 contains 4.9% anhydrotetracycline hydrochloride [1]	Anhydrotetracycline hydrochloride	4465-65-0[2]
Sigma-Aldrich	Pharmaceutical Secondary Standard; CRM	Traceable to USP and Ph. Eur. standards	Data not publicly available	4465-65-0	64-75-5
LGC Standards	CRS	Monograph only[3]	Data not publicly available	4465-65-0[3]	
Tetracycline hydrochloride	Sigma-Aldrich	Pharmaceutical Secondary Standard; CRM	98.4 +/- 0.1 %	Data not publicly available	
MedchemExpress	Research Grade	98.65% (HPLC)[4]	Data not publicly available	64-75-5[4]	13803-65-1[5][6]
Anhydrotetracycline hydrochloride	LGC Standards	Impurity	>95% (HPLC) [5]	Data not publicly available	
Takara Bio	Research Use Only	>97% (on anhydrous substance), >80 wt % (as-is, HPLC)[7]	Data not publicly available	13803-65-1[6]	

Epitetra- cycline hydrochloride	USP	Reference Standard	Not less than 70.0% $C_{22}H_{24}N_2O$ $8 \cdot HCl$ [8]	4- Epianhydrotet- racycline: not more than 2.0%[8]	23313-80-6
Sigma- Aldrich	European Pharmacopo- eia (EP) Reference Standard	Data not publicly available	Data not publicly available	23313-80- 6[9]	

Chemical Relationships and Degradation Pathway

Tetracycline can degrade into several related impurities, primarily through epimerization and dehydration. Understanding these relationships is fundamental for the development of stability-indicating analytical methods. 4-Epianhydrotetracycline is a significant degradation product formed from tetracycline.



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Tetracycline Degradation Pathway

Experimental Protocols

The analysis of **4-Epianhydrotetracycline hydrochloride** and related tetracycline compounds is predominantly performed using High-Performance Liquid Chromatography (HPLC). Below is a representative HPLC method adapted from various sources for the determination of these compounds.

Objective: To separate and quantify **4-Epianhydrotetracycline hydrochloride** from Tetracycline and other related impurities.

Materials:

- HPLC system with UV detector
- C18 analytical column (e.g., 4.6 x 150 mm, 5 μ m)
- Mobile Phase A: 0.1 M Phosphate buffer (pH 2.5)
- Mobile Phase B: Acetonitrile
- Diluent: 0.01 N HCl
- Reference standards: **4-Epianhydrotetracycline hydrochloride**, Tetracycline hydrochloride, Anhydrotetracycline hydrochloride, Epitetracycline hydrochloride.

Chromatographic Conditions:

- Flow Rate: 1.0 mL/min
- Detection Wavelength: 280 nm
- Column Temperature: 30 $^{\circ}$ C
- Injection Volume: 20 μ L
- Gradient Program:

Time (min)	% Mobile Phase A	% Mobile Phase B
0	85	15
20	50	50
25	85	15

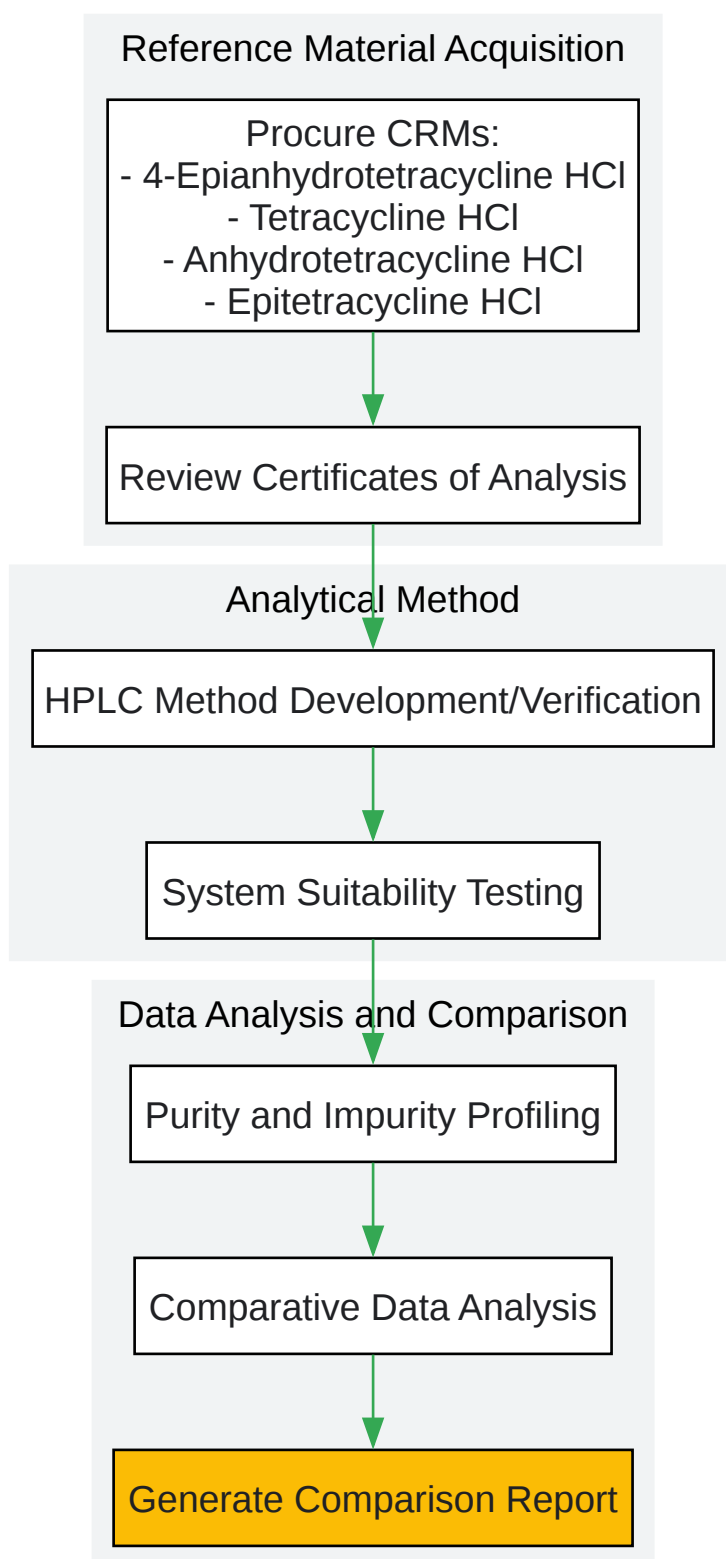
| 30 | 85 | 15 |

Procedure:

- **Standard Preparation:** Prepare individual stock solutions of each reference standard in the diluent at a concentration of approximately 1 mg/mL. From these stocks, prepare working solutions at appropriate concentrations for calibration curves and system suitability checks.
- **Sample Preparation:** Accurately weigh and dissolve the sample containing tetracycline and its impurities in the diluent to achieve a target concentration.
- **Analysis:** Equilibrate the HPLC system with the initial mobile phase composition. Inject the standard and sample solutions and record the chromatograms.
- **Quantification:** Identify the peaks based on the retention times of the reference standards. Calculate the concentration of **4-Epianhydrotetracycline hydrochloride** and other impurities in the sample using the calibration curve generated from the respective reference standards.

Analytical Workflow

The following diagram illustrates a typical workflow for the analysis and comparison of certified reference materials for tetracycline and its impurities.



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Workflow for CRM Comparison

This guide provides a foundational understanding for the selection and analysis of **4-Epianhydrotetracycline hydrochloride** and its related certified reference materials. For all analytical work, it is imperative to refer to the specific Certificate of Analysis provided by the supplier for the exact purity and impurity profile of the lot in use.

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